2-Ethylhexyl 2-methylbutyrate
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Overview
Description
2-Ethylhexyl 2-methylbutyrate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of 2-ethylhexanol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2-methylbutyrate can be synthesized through an esterification reaction between 2-ethylhexanol and 2-methylbutyric acid. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid. The mixture is refluxed, and the ester is formed through the removal of water .
Industrial Production Methods
In industrial settings, the continuous production method is often employed. This involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture undergoes total refluxing, and the crude ester is distilled and purified through a series of distillation steps .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-methylbutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: 2-ethylhexanol and 2-methylbutyric acid with an acid catalyst like p-toluenesulfonic acid.
Hydrolysis: Water and a base or acid catalyst to break down the ester into its alcohol and acid components.
Oxidation: Strong oxidizing agents can convert the ester into corresponding acids and alcohols.
Reduction: Reducing agents can convert the ester back to its alcohol and acid components.
Major Products Formed
Hydrolysis: 2-ethylhexanol and 2-methylbutyric acid.
Oxidation: Corresponding acids and alcohols.
Reduction: 2-ethylhexanol and 2-methylbutyric acid.
Scientific Research Applications
2-Ethylhexyl 2-methylbutyrate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-ethylhexyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Ethylhexyl 2-methylbutyrate can be compared with other similar esters such as:
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl 2-methylbutyrate: Similar in structure and used in the fragrance industry.
2-Methylbutyl 2-methylbutyrate: Another ester with similar applications in flavors and fragrances.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Biological Activity
2-Ethylhexyl 2-methylbutyrate (C13H26O2) is an organic compound classified as a fatty acid ester. It is primarily used in the fragrance and flavor industry due to its pleasant fruity aroma. However, emerging research indicates that it may possess various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- Molecular Formula : C13H26O2
- Molecular Weight : 214.34 g/mol
- CAS Number : 94200-09-6
- IUPAC Name : 2-Ethylhexyl 2-methylbutanoate
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential applications in various fields.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Inhibits growth of Candida albicans and other fungal strains.
A study reported that the compound disrupted bacterial cell membranes, leading to cell lysis and death, which underscores its potential as a natural preservative in food products .
Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a role in managing conditions characterized by chronic inflammation, such as arthritis .
The mechanisms underlying the biological activities of this compound include:
- Cell Membrane Interaction : The compound interacts with lipid membranes, altering permeability and leading to cell death in microbes.
- Cytokine Modulation : It affects signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various esters, including this compound, against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli, showcasing its potential use as a food preservative .
In Vivo Anti-inflammatory Study
In an animal model of induced arthritis, administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Effective against bacteria and fungi |
Ethyl hexanoate | Moderate | No | Less effective overall |
Butyric acid | Yes | Moderate | Known for gut health benefits |
Properties
CAS No. |
94200-09-6 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylbutanoate |
InChI |
InChI=1S/C13H26O2/c1-5-8-9-12(7-3)10-15-13(14)11(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
CQIXPDMUKZPTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)CC |
Origin of Product |
United States |
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